C13H10ClNO3

Description

BenchChem offers high-quality C13H10ClNO3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C13H10ClNO3 including the price, delivery time, and more detailed information at info@benchchem.com.

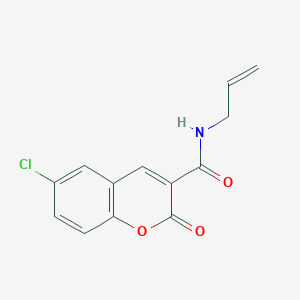

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-oxo-N-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c1-2-5-15-12(16)10-7-8-6-9(14)3-4-11(8)18-13(10)17/h2-4,6-7H,1,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKOYQZSRSKLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 1-(Benzyloxy)-4-chloro-2-nitrobenzene

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of 1-(Benzyloxy)-4-chloro-2-nitrobenzene, a key intermediate in the development of various pharmaceuticals and fine chemicals.[1] We will delve into the strategic selection of the Williamson ether synthesis, detailing the underlying mechanistic principles, offering a step-by-step experimental protocol, and providing guidance on product purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this specific synthesis.

Introduction and Strategic Importance

The (chloro-nitro-phenoxymethyl)benzene scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, the isomer 1-(Benzyloxy)-4-chloro-2-nitrobenzene serves as a crucial building block for more complex molecules, including potential antimicrobial agents and novel dyes.[1] Its utility stems from the orthogonal reactivity of its functional groups: the nitro group can be reduced to an amine, the chloro group can participate in nucleophilic aromatic substitution or cross-coupling reactions, and the benzyl ether provides a stable protecting group that can be cleaved under specific conditions.

The selection of an optimal synthesis pathway is paramount, balancing yield, purity, scalability, and cost-effectiveness. After a thorough retrosynthetic analysis, the Williamson ether synthesis emerges as the most logical and field-proven approach.[2][3] This method involves the reaction of a phenoxide with a primary alkyl halide and is renowned for its broad scope and reliability in forming both symmetrical and asymmetrical ethers.[2]

Retrosynthetic Analysis and Pathway Selection

The target molecule, 1-(Benzyloxy)-4-chloro-2-nitrobenzene, is an aryl ether. A logical retrosynthetic disconnection across the ether linkage reveals two potential synthetic routes based on the Williamson ether synthesis:

-

Route A: Nucleophilic substitution (SN2) of benzyl bromide with the phenoxide of 4-chloro-2-nitrophenol.

-

Route B: Nucleophilic substitution of a benzyl-type halide with the phenoxide of a chloro-nitrophenol.

Expert Rationale for Pathway Selection:

Route A is unequivocally superior for several key reasons. The starting material, 4-chloro-2-nitrophenol, is commercially available and its phenolic proton is relatively acidic due to the electron-withdrawing effects of the nitro and chloro substituents, facilitating easy formation of the nucleophilic phenoxide.[4] Furthermore, benzyl bromide is a highly reactive primary alkyl halide, ideal for SN2 reactions, which minimizes the potential for competing elimination reactions.[3][5] This combination ensures a cleaner reaction profile and typically leads to higher yields.

The Williamson Ether Synthesis Pathway

The selected pathway proceeds via a classic SN2 mechanism.[2][3] First, a moderately strong base deprotonates the 4-chloro-2-nitrophenol to form the corresponding phenoxide ion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether product.

Caption: Williamson Ether Synthesis of 1-(Benzyloxy)-4-chloro-2-nitrobenzene.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating in-process checks and a robust purification strategy to ensure high purity of the final product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 4-Chloro-2-nitrophenol | 173.56 | 1.74 g | 10 | Starting Material |

| Benzyl Bromide | 171.04 | 1.3 mL | 11 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 | Base |

| Anhydrous Acetonitrile | 41.05 | 100 mL | - | Solvent |

| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction Solvent |

| Brine | - | ~50 mL | - | Washing Agent |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying Agent |

Step-by-Step Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitrophenol (1.74 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).[6]

-

Solvent and Reagent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting yellow suspension at room temperature for 15 minutes.

-

Expert Insight: Using an anhydrous solvent is critical to prevent the hydrolysis of the alkylating agent and to avoid competing reactions. Acetonitrile is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cation without interfering with the nucleophile.

-

-

Addition of Alkylating Agent: Using a syringe, slowly add benzyl bromide (1.3 mL, 11 mmol) to the stirring suspension.[6] A slight excess of the alkylating agent ensures the complete consumption of the limiting phenoxide.

-

Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 82°C) using a heating mantle. Maintain the reflux for 4-6 hours.[6]

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is considered complete when the starting 4-chloro-2-nitrophenol spot (which is typically more polar) is no longer visible.

-

Work-up and Isolation: a. Allow the reaction mixture to cool to room temperature. b. Filter the solid salts (K₂CO₃ and KBr) using a Buchner funnel and wash the solid cake with a small amount of ethyl acetate.[6] c. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield a crude yellow-orange solid or oil.[6]

-

Purification: a. Dissolve the crude residue in approximately 100 mL of ethyl acetate and transfer it to a separatory funnel. b. Wash the organic layer sequentially with 5% aqueous NaOH (2 x 25 mL) to remove any unreacted acidic phenol, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL) to initiate drying.[5] c. Separate the organic layer and dry it over anhydrous magnesium sulfate.[6] d. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. e. For final purification, recrystallize the solid from a minimal amount of hot ethanol or isopropanol to obtain pale yellow crystals.

Characterization and Validation

To confirm the identity and purity of the synthesized 1-(Benzyloxy)-4-chloro-2-nitrobenzene, a combination of spectroscopic methods should be employed.

-

¹H NMR: Expect to see characteristic peaks for the aromatic protons on both benzene rings, as well as a singlet for the benzylic methylene (-CH₂-) protons around 5.0-5.3 ppm.

-

¹³C NMR: Will show the correct number of carbon signals, including the benzylic carbon and the carbons of the two distinct aromatic rings.

-

FTIR Spectroscopy: Key signals will include those for the C-O-C ether linkage, the aromatic C=C bonds, and the strong asymmetric and symmetric stretches of the nitro group (NO₂).[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.[7]

-

Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values.

Safety and Handling

-

4-Chloro-2-nitrophenol: Toxic and an irritant. Avoid contact with skin and eyes.[8]

-

Benzyl Bromide: Lachrymatory and corrosive. Handle only in a well-ventilated fume hood.

-

Acetonitrile: Flammable and toxic.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.

Conclusion

The Williamson ether synthesis provides a reliable, high-yielding, and scalable method for the preparation of 1-(Benzyloxy)-4-chloro-2-nitrobenzene. By carefully controlling the reaction conditions and employing a robust purification strategy as detailed in this guide, researchers can confidently produce this valuable intermediate with high purity. The principles and techniques described herein are foundational and can be adapted for the synthesis of a wide array of related aryl ether compounds.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Method of synthesis of 2-chloro-4-nitrophenol. (1995). Google Patents.

-

Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Process for the preparation of 4-chloro-2-nitrobenzonitrile. (1984). Google Patents.

-

Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. (2025). ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). The Williamson Ether Synthesis. Retrieved from [Link]

-

Mehrizad, A., & Gharbani, P. (2014). Decontamination of 4-Chloro-2-Nitrophenol from Aqueous Solution by Graphene Adsorption: Equilibrium, Kinetic, and Thermodynamic Studies. Polish Journal of Environmental Studies, 23(6), 2111-2116. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-nitrophenol. Retrieved from [Link]

-

University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

-

The Williamson Ether Synthesis. (n.d.). University of California, Riverside. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-Chloro-2-nitrophenol | C6H4ClNO3 | CID 6980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pjoes.com [pjoes.com]

Unraveling the Enigma: A Technical Guide to Discovering the Mechanism of Action for C13H10ClNO3

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The molecular formula C13H10ClNO3 corresponds to several chemical entities. For the purpose of this in-depth technical guide, we will use the atypical antipsychotic Clozapine as a representative compound. The methodologies and workflows detailed herein are designed to be broadly applicable for the elucidation of the mechanism of action (MoA) of novel small molecules.

Introduction: Beyond the Formula - A Strategic Approach to MoA Discovery

The journey from a promising chemical formula to a well-understood therapeutic agent is a complex and multifaceted endeavor. The core of this journey lies in the discovery of the compound's mechanism of action (MoA)—the specific biochemical interactions through which a substance produces its pharmacological effect. A thorough understanding of the MoA is paramount for optimizing efficacy, predicting potential side effects, and ensuring the safe and effective translation of a compound from the laboratory to the clinic.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow for MoA discovery, mirroring the iterative and hypothesis-driven nature of scientific research. We will navigate the path from broad, unbiased screening to specific target validation and in-vivo confirmation, using the well-documented and complex pharmacology of Clozapine as an illustrative case study.

Part 1: The Initial Foray - Unbiased Target Identification

The first critical step is to cast a wide net to identify potential molecular targets of your novel compound. This initial phase is about generating hypotheses rather than confirming them. A multi-pronged approach, combining biochemical, genetic, and computational methods, is often the most fruitful.

Direct Biochemical Approaches: Fishing for Interactions

These methods aim to physically isolate and identify the proteins that bind to your compound.

-

Affinity-Based Approaches: A modified version of the compound, often biotinylated or attached to beads, is used as "bait" to capture its binding partners from cell lysates. These captured proteins are then identified by mass spectrometry.

-

Activity-Based Protein Profiling (ABPP): This technique utilizes reactive chemical probes to covalently label the active sites of enzymes, which can be competed off by the compound of interest, allowing for the identification of enzyme targets.

Cellular Thermal Shift Assay (CETSA): A Game-Changer in Target Engagement

CETSA is a powerful biophysical method to assess drug-target interaction in a cellular context.[1] The principle is that a protein, when bound to a ligand, becomes more thermally stable.[1]

Experimental Workflow: CETSA

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol: Western Blot-Based CETSA [2][3][4][5]

-

Cell Culture: Culture your cells of interest to 80-90% confluency.

-

Treatment: Treat cells with either the test compound (C13H10ClNO3) or a vehicle control for a predetermined time.

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

-

Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the suspected target by Western blotting using a specific antibody.

-

Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

A proteome-wide CETSA coupled with mass spectrometry can also be employed for unbiased target discovery.[6][7][8][9]

Broad-Panel Screening: A Pharmacological Fingerprint

Submitting your compound to commercially available screening panels provides a rapid and broad assessment of its activity against a wide array of known biological targets.

-

Kinome Profiling: These services screen your compound against a large panel of kinases to identify potential kinase inhibitors.[10][11][12][13][14][15]

-

GPCR Profiling: G-protein coupled receptors are a major class of drug targets.[11] Screening against a GPCR panel can reveal interactions with these receptors.[16][17][18]

Table 1: Representative Broad-Panel Screening Data for a Hypothetical Compound

| Target Class | Number of Targets Screened | Number of Hits (>50% inhibition at 10 µM) | Top Hits |

| Kinases | >400 | 5 | Kinase A, Kinase B |

| GPCRs | >150 | 3 | GPCR X, GPCR Y, GPCR Z |

| Ion Channels | >50 | 1 | Ion Channel 1 |

| Nuclear Receptors | >40 | 0 | - |

Part 2: In Vitro Validation - From Hits to Confirmed Targets

Once a list of potential targets is generated, the next step is to validate these interactions with robust and quantitative in vitro assays. This phase is about confirming direct binding and characterizing the functional consequences of this interaction.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a direct and quantitative method to determine the affinity of a compound for a receptor.[19][20][21][22]

Step-by-Step Protocol: Radioligand Competition Binding Assay [19][20]

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor or from a relevant tissue source.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the target receptor, and varying concentrations of your unlabeled test compound (C13H10ClNO3).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding). From the IC50, the Ki (inhibition constant) can be calculated, which reflects the affinity of your compound for the receptor.

Functional Assays: Assessing Agonist vs. Antagonist Activity

Functional assays are crucial to determine whether your compound activates (agonist) or blocks (antagonist) the function of the target receptor.

-

cAMP Assays: For Gi and Gs-coupled GPCRs, measuring changes in intracellular cyclic AMP (cAMP) levels is a common functional readout.[23][24][25][26]

-

Calcium Mobilization Assays: For Gq-coupled GPCRs, the release of intracellular calcium is a key signaling event that can be measured using fluorescent calcium indicators.[27][28][29][30][31]

Experimental Workflow: GPCR Functional Assays

Caption: Workflow for determining agonist versus antagonist activity at GPCRs.

Step-by-Step Protocol: cAMP HTRF Assay (Antagonist Mode) [24]

-

Cell Preparation: Culture cells expressing the target Gi-coupled receptor.

-

Compound Addition: Add varying concentrations of your test compound (C13H10ClNO3) to the cells.

-

Agonist Stimulation: Add a known agonist for the receptor at a concentration that gives a submaximal response (e.g., EC80).

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog).

-

HTRF Reading: Read the plate on an HTRF-compatible reader. A decrease in the HTRF signal indicates an increase in intracellular cAMP.

-

Data Analysis: Plot the cAMP levels against the concentration of your compound to determine its potency as an antagonist.

Case Study: Clozapine's Complex Receptor Pharmacology

Clozapine is known to interact with a wide range of neurotransmitter receptors.[2][16] Its "atypical" antipsychotic profile is attributed to its unique pattern of receptor affinities.

Table 2: Receptor Binding Profile of Clozapine

| Receptor | Affinity (Ki, nM) | Functional Activity |

| Dopamine D4 | ~20 | Antagonist |

| Serotonin 5-HT2A | ~5 | Inverse Agonist[32] |

| Muscarinic M1 | ~30 | Antagonist[32] |

| Dopamine D2 | ~150 | Weak Antagonist[32] |

| Histamine H1 | ~1 | Antagonist |

| Adrenergic α1 | ~7 | Antagonist |

This complex profile, particularly the high affinity for D4 and 5-HT2A receptors and lower affinity for D2 receptors, is thought to contribute to its efficacy in treatment-resistant schizophrenia with a lower incidence of extrapyramidal side effects.[2][32]

Furthermore, Clozapine's major metabolite, N-desmethylclozapine (NDMC), is a potent agonist at muscarinic M1 receptors, which may contribute to Clozapine's beneficial effects on cognition.[20][31][33][34][35]

Signaling Pathway: Clozapine's Primary Targets

Sources

- 1. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. scispace.com [scispace.com]

- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 6. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Current Advances in CETSA [frontiersin.org]

- 8. huber.embl.de [huber.embl.de]

- 9. elrig.org [elrig.org]

- 10. CETSA [cetsa.org]

- 11. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. academic.oup.com [academic.oup.com]

- 14. peerj.com [peerj.com]

- 15. Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM | bioRxiv [biorxiv.org]

- 16. AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacology of Antagonism of GPCR [jstage.jst.go.jp]

- 18. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. revvity.com [revvity.com]

- 22. biophysics-reports.org [biophysics-reports.org]

- 23. revvity.com [revvity.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. promega.com [promega.com]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. bio-protocol.org [bio-protocol.org]

- 29. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 30. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

- 31. tebubio.com [tebubio.com]

- 32. mdpi.com [mdpi.com]

- 33. precisionary.com [precisionary.com]

- 34. How to design robust preclinical efficacy studies that make a difference [jax.org]

- 35. protocols.io [protocols.io]

An In-Depth Technical Guide to the Physicochemical Properties of (Chloro-nitro-phenoxymethyl)benzene

A Note to the Researcher: The term "(Chloro-nitro-phenoxymethyl)benzene" is a general descriptor for a molecule with the chemical formula C13H10ClNO3. Publicly available experimental data for this specific chemical structure is limited, suggesting it may be a novel or not widely characterized compound. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals on how to approach the determination and prediction of its key physicochemical properties. It combines theoretical principles with actionable experimental protocols, empowering you to thoroughly characterize this molecule.

Structural Elucidation and Isomeric Considerations

The primary structure suggested by the name is a benzene ring substituted with a phenoxymethyl group, where the benzylic carbon is also bonded to both a chlorine atom and a nitro group. However, the positions of substituents on both aromatic rings can vary, leading to several possible isomers. The first crucial step is to unequivocally determine the structure of the synthesized compound.

1.1. Isomers of (Chloro-nitro-phenoxymethyl)benzene

The location of the chloro and nitro groups on the phenoxymethyl-substituted benzene ring will significantly influence the molecule's properties. The three most common isomers would be the ortho (1,2-), meta (1,3-), and para (1,4-) substituted forms.

1.2. Recommended Analytical Workflow for Structural Confirmation

A combination of spectroscopic techniques is essential for unambiguous structural elucidation.[1][2][3][4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will reveal the substitution pattern on the aromatic rings through the chemical shifts and coupling patterns of the aromatic protons.[1][2][3][4] The integration of the signals will confirm the number of protons in different environments.

-

¹³C NMR will indicate the number of unique carbon environments, further confirming the isomeric form.[2][3]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition and molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1365-1345 cm⁻¹), the C-Cl bond, and the ether linkage.

Predicted Physicochemical Properties

In the absence of experimental data, in silico prediction tools provide valuable initial estimates of a compound's physicochemical properties. These predictions are crucial for guiding experimental design and anticipating a compound's behavior.[6][7][8][9][]

| Property | Predicted Value (Exemplary) | Significance in Drug Development |

| Molecular Weight | 263.68 g/mol | Influences diffusion, bioavailability, and formulation. |

| logP (Octanol-Water Partition Coefficient) | 3.5 - 4.5 | A key indicator of lipophilicity, affecting absorption and membrane permeability. |

| Aqueous Solubility (logS) | -4.0 to -5.0 | Critical for dissolution, absorption, and formulation of oral dosage forms. |

| pKa (Acid Dissociation Constant) | Not readily ionizable | Determines the extent of ionization at different physiological pH values, impacting solubility and absorption. |

| Polar Surface Area (PSA) | ~65 Ų | Influences membrane permeability and interactions with biological targets. |

Disclaimer: These are estimated values and should be confirmed experimentally. The actual values will depend on the specific isomer.

Experimental Determination of Physicochemical Properties

Accurate experimental data is the gold standard in drug development. The following section provides detailed protocols for determining the key physicochemical properties of (Chloro-nitro-phenoxymethyl)benzene.

Melting Point (Mp)

The melting point is a fundamental physical property that provides an indication of purity. Pure crystalline solids typically have a sharp melting point range of 1-2°C, while impurities will lower and broaden the melting range.[11][12]

Experimental Protocol: Capillary Melting Point Determination [13][14][15]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to about 15-20°C below the expected melting point (based on a preliminary rapid determination).

-

Then, decrease the heating rate to 1-2°C per minute.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears.

-

Record the temperature at which the entire sample has melted. This range is the melting point.

-

Diagram of the Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid sample.

Boiling Point (Bp)

For liquid samples or solids that can be melted without decomposition, the boiling point is another important characteristic property.

Experimental Protocol: Micro Boiling Point Determination [16][17][18][19][20]

-

Sample Preparation: Place a small amount of the liquid sample into a small test tube.

-

Capillary Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.

-

Heating: Heat the test tube in a suitable heating bath (e.g., an oil bath).

-

Observation:

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Remove the heat source when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.

-

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.[21][22]

Experimental Protocol: Shake-Flask Method [22][23][24][25]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Shake-flask method for determining aqueous solubility.

Octanol-Water Partition Coefficient (logP)

LogP is the measure of a compound's lipophilicity and its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method [26][27][28]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., n-octanol). Add an equal volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.

-

Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate logP using the formula: logP = log10([concentration in octanol] / [concentration in water]).

Acid Dissociation Constant (pKa)

pKa indicates the strength of an acid or base and determines the charge state of a molecule at a given pH.

Experimental Protocol: Potentiometric Titration [29][30][31]

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

For compounds with low aqueous solubility, spectrophotometric or NMR-based methods can be employed.[32][33]

Purity Assessment and Analytical Method Development

Accurate determination of physicochemical properties requires a pure sample. HPLC is the preferred method for purity assessment of non-volatile organic compounds.

4.1. HPLC Method Development

For a non-polar compound like (Chloro-nitro-phenoxymethyl)benzene, a reversed-phase HPLC method is generally suitable.[34][35][36][37][38]

-

Column: A C18 or C8 column is a good starting point.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used.

-

Detector: A UV detector set at a wavelength where the compound has maximum absorbance.

Experimental Protocol: HPLC Purity Assessment

-

Standard Preparation: Prepare a stock solution of the compound at a known concentration in a suitable solvent (e.g., acetonitrile).

-

Sample Preparation: Prepare a solution of the sample to be tested at a similar concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Purity Calculation: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Conclusion

The characterization of a new chemical entity like (Chloro-nitro-phenoxymethyl)benzene requires a systematic and multi-faceted approach. This guide provides a framework for researchers to predict and experimentally determine its key physicochemical properties. By following these protocols and understanding the underlying principles, scientists can generate the robust and reliable data necessary for advancing drug discovery and development programs.

References

-

Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012). Journal of Chemical Education. [Link]

-

Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]

-

HPLC Method for Nonpolar Molecules: How To Develop. (2025). PharmaGuru. [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Environmental Science and Pollution Research. [Link]

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024). Longdom Publishing. [Link]

-

Experimental determination of the logP using the spectrophotometric method. (n.d.). Farmacia. [Link]

-

Experiment 1: Melting-point Determinations. (n.d.). Athabasca University. [Link]

-

Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [Link]

-

ADMET Predictor®. (2025). Simulations Plus. [Link]

-

QikProp. (n.d.). Schrödinger. [Link]

-

An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. [Link]

-

Measuring the Melting Point. (2023). Westlab. [Link]

-

Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. [Link]

-

How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum. [Link]

-

BOILING POINT DETERMINATION. (n.d.). University of Calgary. [Link]

-

Class 11 Chemistry Determination Of Boiling Point Experiment. (n.d.). Vedantu. [Link]

-

experiment #1 – Melting point. (n.d.). University of Missouri–St. Louis. [Link]

-

How to Compare Aromatic Compounds Using NMR Spectroscopy. (2026). Patsnap Eureka. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]

-

Property Explorer. (n.d.). . [Link]

-

Determination of boiling point. (n.d.). University of Technology. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

Video: Boiling Points - Procedure. (2020). JoVE. [Link]

-

alpha-Chloro-m-nitrotoluene. (n.d.). PubChem. [Link]

-

Top Three HPLC Method Development Tips. (2019). LCGC International. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2006). AAPS PharmSciTech. [Link]

-

Determination of aqueous solubility by heating and equilibration: a technical note. (2006). PMC. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. [Link]

-

METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. [Link]

-

alpha-Chloro-4-nitrotoluene. (2024). ChemBK. [Link]

-

15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green. [Link]

-

1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC. [Link]

-

alpha-Chloro-2-methyl-3-nitrotoluene Properties. (2025). EPA. [Link]

-

Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. [Link]

-

-

(n.d.). Organic Syntheses Procedure. [Link]

-

-

Benzene, 1-(chloromethyl)-4-nitro-. (2025). NIST WebBook. [Link]

Sources

- 1. How to Compare Aromatic Compounds Using NMR Spectroscopy [eureka.patsnap.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. jchps.com [jchps.com]

- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 6. acdlabs.com [acdlabs.com]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. schrodinger.com [schrodinger.com]

- 9. www.openmolecules.org [openmolecules.org]

- 11. athabascau.ca [athabascau.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. employees.oneonta.edu [employees.oneonta.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 18. vernier.com [vernier.com]

- 19. iunajaf.edu.iq [iunajaf.edu.iq]

- 20. Video: Boiling Points - Procedure [jove.com]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. scispace.com [scispace.com]

- 23. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 24. researchgate.net [researchgate.net]

- 25. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 26. longdom.org [longdom.org]

- 27. acdlabs.com [acdlabs.com]

- 28. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 29. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 30. acdlabs.com [acdlabs.com]

- 31. pennwest.edu [pennwest.edu]

- 32. pubs.acs.org [pubs.acs.org]

- 33. ulm.edu [ulm.edu]

- 34. pharmaguru.co [pharmaguru.co]

- 35. pharmaguru.co [pharmaguru.co]

- 36. chromatographyonline.com [chromatographyonline.com]

- 37. pharmasalmanac.com [pharmasalmanac.com]

- 38. mpgpgcollegehardoi.in [mpgpgcollegehardoi.in]

An In-depth Technical Guide to (Chloro-nitro-phenoxymethyl)benzene Structural Analogs and Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of (Chloro-nitro-phenoxymethyl)benzene structural analogs and derivatives. This class of compounds, characterized by a substituted chloronitrophenyl ring linked to a benzene ring via an ether-methylene bridge, has garnered interest for its potential applications in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. This document details robust synthetic protocols, explores critical structure-activity relationships (SAR), and presents methodologies for assessing biological activity, offering a foundational resource for researchers in drug discovery and organic synthesis.

Introduction: The (Chloro-nitro-phenoxymethyl)benzene Scaffold

The (Chloro-nitro-phenoxymethyl)benzene core structure represents a versatile scaffold in medicinal chemistry. The general structure consists of a benzyl ether where the phenolic oxygen is attached to a benzene ring bearing both a chloro and a nitro substituent. The specific arrangement of these substituents on the phenoxy ring, along with potential modifications on the benzyl moiety, gives rise to a vast chemical space with diverse physicochemical and biological properties.

The presence of the electron-withdrawing nitro and chloro groups significantly influences the electronic properties of the aromatic system.[1][2] The nitro group, in particular, activates the phenoxy ring, which can be a critical factor in both the synthesis and the mechanism of action of these compounds.[3] This guide will focus primarily on analogs derived from readily available chloronitrophenols, providing a logical and practical framework for their synthesis and evaluation.

Synthetic Strategies: Building the Core Scaffold

The most reliable and widely used method for synthesizing the (chloro-nitro-phenoxymethyl)benzene scaffold is the Williamson ether synthesis.[3][4][5] This reaction is a classic SN2 (bimolecular nucleophilic substitution) process involving a deprotonated phenol (phenoxide) and an alkyl halide.[4][5]

Core Synthesis via Williamson Ether Synthesis

The fundamental reaction involves the O-alkylation of a substituted chloronitrophenol with a benzyl halide.[6]

Causality Behind Experimental Choices:

-

Starting Materials: Commercially available chloronitrophenols (e.g., 4-chloro-2-nitrophenol, 2-chloro-4-nitrophenol) and benzyl halides (e.g., benzyl bromide, benzyl chloride) are the most common starting points. Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of bromide, which facilitates the SN2 reaction.

-

Base: A weak to moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is an excellent choice as it is mild, inexpensive, and easily removed after the reaction.[3] Stronger bases like sodium hydride (NaH) can also be used, but K₂CO₃ is often sufficient and safer to handle.[7] The acidity of the nitrophenol is enhanced by the electron-withdrawing nitro group, making the deprotonation feasible with a carbonate base.[3]

-

Solvent: A polar aprotic solvent is ideal for SN2 reactions.[6] N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide nucleophile, thus enhancing its reactivity.[3][6]

-

Temperature: Heating the reaction mixture, often to the reflux temperature of the solvent, increases the reaction rate and helps to ensure complete conversion.[3]

Detailed Experimental Protocol: Synthesis of 1-(Benzyloxy)-4-chloro-2-nitrobenzene

This protocol provides a self-validating system for the synthesis of a representative compound.

Step 1: Reagent Preparation

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-nitrophenol (1.74 g, 10 mmol).

-

Add anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Add 50 mL of dry acetonitrile as the solvent.[3]

Step 2: Reaction Setup

-

Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

-

Slowly add benzyl bromide (1.3 mL, 11 mmol) to the mixture using a syringe.[3]

Step 3: Reaction Execution and Monitoring

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.[3]

-

Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent. The reaction is considered complete when the spot corresponding to the starting 4-chloro-2-nitrophenol is no longer visible.

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature.

-

Filter the solid salts (K₂CO₃ and KBr) and wash them with a small amount of ethyl acetate.[3]

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

Step 5: Purification and Characterization

-

Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

-

Self-Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of Analogs and Derivatives

The versatility of the Williamson ether synthesis allows for the creation of a diverse library of analogs by varying both the chloronitrophenol and the benzyl halide starting materials.

-

Phenoxy Ring Analogs: Utilize different isomers of chloronitrophenol or phenols with other substitution patterns.

-

Benzyl Ring Derivatives: Employ substituted benzyl bromides (e.g., methoxybenzyl, chlorobenzyl, nitrobenzyl) to probe the effects of electronics and sterics on the benzyl moiety.[8][9]

Structure-Activity Relationship (SAR) Insights

The biological activity of (Chloro-nitro-phenoxymethyl)benzene derivatives is highly dependent on the nature and position of substituents on both aromatic rings. A systematic exploration of these modifications is crucial for optimizing potency and selectivity.

Impact of Substituents on the Phenoxy Ring

The position of the chloro and nitro groups is a critical determinant of activity.

-

Electron-withdrawing Groups: The presence of electron-withdrawing groups like chloro and nitro on the benzene ring of related compounds has been shown to increase antibacterial potency.[10] This suggests that the electronic nature of the phenoxy ring is a key factor.

-

Positional Isomerism: The relative positions of the chloro and nitro groups (e.g., 4-chloro-2-nitro vs. 2-chloro-4-nitro) can significantly alter the molecule's dipole moment, hydrogen bonding potential, and overall shape, thereby influencing its interaction with biological targets.

Impact of Substituents on the Benzyl Ring

Modifications to the benzyl ring allow for fine-tuning of the molecule's properties.

-

In studies on related benzyloxybenzaldehyde derivatives, substituents on the benzyl ring had a significant impact on anticancer activity.[9] For instance, a 3-methoxybenzyl group was found to be more potent than an unsubstituted benzyl group against HL-60 cells.[9]

-

Similarly, the introduction of chloro substituents on the benzyl ring also resulted in significant anticancer activity.[9] This highlights the importance of exploring both electron-donating and electron-withdrawing groups on this part of the scaffold.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ (half-maximal inhibitory concentration) values for a series of analogs against a cancer cell line (e.g., HL-60) to illustrate potential SAR trends.

| Compound ID | Phenoxy Substitution | Benzyl Substitution | IC₅₀ (µM) |

| 1a | 4-Chloro-2-nitro | H | 15.2 |

| 1b | 2-Chloro-4-nitro | H | 22.5 |

| 2a | 4-Chloro-2-nitro | 4-Methoxy | 12.8 |

| 2b | 4-Chloro-2-nitro | 4-Chloro | 9.5 |

| 2c | 4-Chloro-2-nitro | 3-Methoxy | 8.1 |

| 2d | 4-Chloro-2-nitro | 2-Chloro | 10.3 |

This data is illustrative and intended to guide experimental design.

Biological Evaluation: Protocols and Methodologies

Assessing the biological activity of newly synthesized compounds is a critical step in the drug discovery process. Based on literature for structurally related compounds, potential activities include anticancer and antimicrobial effects.[8][10][11][12]

In Vitro Anticancer Activity Assessment

Protocol: MTT Cell Viability Assay The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step 1: Cell Culture

-

Culture a human cancer cell line (e.g., HL-60, MCF-7, or A549) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[13][14]

-

Maintain cells in an incubator at 37°C with 5% CO₂.

Step 2: Compound Treatment

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[14] Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).[14][15]

Step 3: MTT Assay

-

After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

Step 4: Data Analysis

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis and Cell Cycle Analysis

Compounds that exhibit significant cytotoxicity should be further investigated to determine their mechanism of action.

-

Cell Cycle Analysis: Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound.[9][15] An accumulation of cells in a particular phase suggests cell cycle arrest.[15]

-

Apoptosis Induction: Morphological assessment and DNA fragmentation analysis can indicate if the compounds induce apoptosis.[9] This can be further confirmed by measuring the loss of mitochondrial membrane potential or by Western blotting for key apoptosis-related proteins like the Bcl-2 family.[9][15]

In Vitro Antimicrobial Activity Assessment

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step 1: Inoculum Preparation

-

Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media.[11][12]

-

Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

Step 2: Compound Dilution

-

Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth media.

Step 3: Inoculation and Incubation

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

Step 4: MIC Determination

-

The MIC is defined as the lowest compound concentration at which no visible bacterial growth is observed.[16]

Visualized Workflows and Relationships

Diagrams can effectively illustrate complex processes and relationships, from synthesis to biological action.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of target compounds.

Structure-Activity Relationship (SAR) Logic Diagram

Caption: Logical relationships in SAR studies for analogs.

Conclusion and Future Outlook

The (Chloro-nitro-phenoxymethyl)benzene scaffold provides a promising foundation for the development of novel therapeutic agents. The synthetic accessibility via the Williamson ether synthesis allows for the rapid generation of diverse chemical libraries. Preliminary SAR insights suggest that both the substitution pattern on the phenoxy ring and the electronic nature of the benzyl ring are key drivers of biological activity. Future work should focus on expanding the library of analogs, exploring a wider range of biological targets, and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties. The protocols and methodologies detailed in this guide offer a robust framework for undertaking such research endeavors.

References

- Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroarom

- Williamson ether synthesis - Wikipedia.

- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.

- Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium deriv

- The Williamson Ether Synthesis - Master Organic Chemistry.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl

- Synthesis, Characterization and Antimicrobial Activity of substituted Phenyl Benzisoxazole.

- Synthesis and anticancer activity of benzyloxybenzaldehyde deriv

- Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides.

- Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance.

- SYNTHESIS CHARACTERAISATION AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED BENZILIC ACIDS.

- Synthesis and anticancer activity of benzyloxybenzaldehyde deriv

- Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchG

- Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine deriv

- Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand - MDPI.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. francis-press.com [francis-press.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. ijsr.net [ijsr.net]

- 12. Frontiers | Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance [frontiersin.org]

- 13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand [mdpi.com]

- 16. Antibacterial activity of substituted 5-methylbenzo[c]phenanthridinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Niclosamide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Niclosamide, a salicylanilide derivative, has been a staple in clinical practice for decades, primarily as an anthelmintic agent for the treatment of tapeworm infections.[1] However, a burgeoning body of evidence has unveiled its remarkable pleiotropic effects, extending far beyond its initial indication. This technical guide provides a comprehensive exploration of the early and contemporary studies on the biological activities of niclosamide, with a focus on its mechanisms of action in oncology, virology, and bacteriology. We delve into the intricate signaling pathways modulated by this versatile compound and present detailed experimental protocols for the evaluation of its therapeutic potential. This document serves as a foundational resource for researchers aiming to harness the full potential of niclosamide in the development of novel therapeutic strategies.

Introduction: From Anthelmintic to a Multi-Targeted Therapeutic Agent

First synthesized in the late 1950s, niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) was initially developed and marketed for its potent activity against cestode infections in humans and animals.[2] Its primary mechanism of action as an anthelmintic involves the uncoupling of oxidative phosphorylation in parasite mitochondria, leading to ATP depletion and subsequent parasite death.[3] For many years, its clinical application was confined to this niche.

Recent high-throughput screening and drug repurposing initiatives have catapulted niclosamide back into the scientific spotlight, revealing a remarkable spectrum of biological activities.[4][5] These studies have demonstrated its potent anticancer, antiviral, and antibacterial properties, sparking significant interest in its potential for treating a wide range of diseases.[5][6][7] The multifaceted nature of niclosamide's bioactivity stems from its ability to modulate several key cellular signaling pathways, making it a compelling candidate for further investigation and clinical development.[6]

Mechanisms of Action: A Multi-pronged Attack on Disease

Niclosamide's therapeutic potential lies in its ability to simultaneously target multiple dysregulated pathways, a characteristic that is particularly advantageous in complex diseases like cancer.

Anticancer Activity

Early observations of niclosamide's anticancer properties have been substantiated by numerous in vitro and in vivo studies.[4][8] Its anti-neoplastic effects are attributed to the modulation of several critical signaling cascades:

-

Wnt/β-catenin Pathway: Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers. It promotes the degradation of β-catenin and downregulates its downstream target genes, such as c-Myc and Cyclin D1, leading to cell cycle arrest and apoptosis.[6][9]

-

mTORC1 Signaling: The mTORC1 pathway is a central regulator of cell growth and proliferation. Niclosamide inhibits mTORC1 signaling, potentially through altering intracellular pH, which in turn suppresses protein synthesis and cell growth.[6]

-

STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key transcription factor involved in tumor cell proliferation, survival, and invasion. Niclosamide has been identified as a potent inhibitor of STAT3, suppressing its transcriptional activity and downstream gene expression.[6][10]

-

NF-κB Signaling: The NF-κB pathway plays a crucial role in inflammation and cancer. Niclosamide can suppress the NF-κB pathway by inhibiting the IκB kinase (IKK), which prevents the expression of anti-apoptotic genes.[11]

-

Mitochondrial Uncoupling: In cancer cells, niclosamide acts as a mitochondrial uncoupler, disrupting ATP production and inducing the generation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and triggers apoptosis.[8][11]

Figure 1: Simplified diagram of niclosamide's multi-targeted anticancer mechanisms.

Antiviral Activity

Niclosamide has demonstrated broad-spectrum antiviral activity against a range of viruses, including SARS-CoV, MERS-CoV, and Zika virus.[5][12] Its antiviral mechanisms are primarily host-directed and include:

-

Inhibition of Viral Entry: Niclosamide can interfere with the endocytosis process, a common entry route for many viruses, by targeting acidic endosomes.[6]

-

Modulation of Autophagy: It can enhance autophagic flux, a cellular process that can help clear viral particles.[13]

-

Inhibition of Viral Replication: By targeting host cell processes essential for viral replication, such as SKP2, niclosamide can effectively halt the viral life cycle.[12]

Recent studies have highlighted its potent in vitro activity against SARS-CoV-2, the virus responsible for COVID-19, with a significantly higher potency compared to remdesivir.[13][14]

Antibacterial Activity

Emerging research has also uncovered the antibacterial potential of niclosamide, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][7] Key antibacterial mechanisms include:

-

Inhibition of Biofilm Formation: Niclosamide can prevent the formation of bacterial biofilms, which are crucial for chronic infections and antibiotic resistance.[7]

-

Disruption of Quorum Sensing: It may interfere with bacterial communication systems (quorum sensing), which regulate virulence factor production.[2]

-

Membrane Depolarization: Similar to its effect on parasites, niclosamide can disrupt the bacterial cell membrane potential.[2]

Experimental Protocols for Assessing Biological Activity

The following section provides standardized protocols for evaluating the biological activities of niclosamide.

In Vitro Anticancer Activity Assessment

Protocol: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., Jurkat, CCRF-CEM) in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.[15]

-

Compound Treatment: Treat the cells with varying concentrations of niclosamide (e.g., 0.125 to 4.0 µM) or a vehicle control (DMSO) for 24, 48, or 72 hours.[15]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Sources

- 1. Niclosamide - Wikipedia [en.wikipedia.org]

- 2. Drug Repurposing: Research Progress of Niclosamide and Its Derivatives on Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Repurposing niclosamide as a versatile antimicrobial surface coating against device-associated, hospital-acquired bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. ajo.asmepress.com [ajo.asmepress.com]

- 10. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uniontherapeutics.com [uniontherapeutics.com]

- 14. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

Chemoproteomic Target Identification of (Chloro-nitro-phenoxymethyl)benzene Derivatives: An In-Depth Technical Guide

Executive Summary

The pursuit of the "undruggable" proteome has catalyzed a renaissance in the development of targeted covalent inhibitors (TCIs)[1]. Central to this paradigm is the rational design of electrophilic warheads that balance aqueous stability with targeted amino acid reactivity. The (chloro-nitro-phenoxymethyl)benzene scaffold represents a highly privileged, dual-modality pharmacophore for covalent drug discovery. The phenoxymethylbenzene moiety drives non-covalent recognition within specific protein binding pockets, while the chloronitrobenzene acts as a finely tuned electrophile for covalent engagement[2].

As a Senior Application Scientist, I have structured this whitepaper to delineate the mechanistic rationale, chemoproteomic workflows, and orthogonal validation protocols required to map the proteome-wide targets of this unique chemical class.

Mechanistic Rationale: The SNAr Warhead

Traditional covalent probes often rely on highly reactive iodoacetamides or acrylamides, which can suffer from promiscuous off-target labeling and dose-limiting toxicity[3]. In contrast, the chloronitrobenzene moiety operates via a finely tunable Nucleophilic Aromatic Substitution (SNAr) mechanism.

-

Causality of Reactivity: The strongly electron-withdrawing nitro group depletes electron density from the aromatic ring, specifically activating the carbon attached to the chlorine atom. Upon non-covalent binding to the target protein, a proximally located, deprotonated cysteine thiolate attacks this activated carbon. This forms a stabilized Meisenheimer complex intermediate, followed by the irreversible expulsion of the chloride leaving group[2].

-

Amino Acid Selectivity: Unlike dichlorotriazines, which exhibit a distinct bias toward lysine residues, proteome-wide profiling has demonstrated that p-chloronitrobenzene is exceptionally selective for cysteine[4]. This selectivity is paramount for minimizing off-target toxicity and ensuring high-confidence target deconvolution.

Fig 1. Dual-mode binding logic and SNAr reaction mechanism of the target pharmacophore.

Target Identification Workflow: Competitive isoTOP-ABPP

To systematically map the specific cysteine residues engaged by (chloro-nitro-phenoxymethyl)benzene derivatives in living systems, Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is the prevailing gold standard[4]. Because synthetically modifying the phenoxymethylbenzene scaffold with an alkyne tag might alter its native binding affinity, a competitive isoTOP-ABPP approach is strictly recommended[1].

Step-by-Step Methodology

-

In Situ Proteome Labeling: Culture target cells (e.g., HEK293T or specific cancer lineages) to 80% confluency. Treat with the (chloro-nitro-phenoxymethyl)benzene derivative (typically 1–10 µM) or a DMSO vehicle control for 2 hours.

-

Expert Insight: In situ labeling in live cells is preferred over lysate labeling to preserve native protein conformations, endogenous metabolite competition, and intact subcellular compartmentalization[1].

-

-

Lysis and Broad-Spectrum Labeling: Harvest cells and lyse in cold PBS via probe sonication.

-

Expert Insight:Do not use reducing agents (DTT, β -mercaptoethanol, or TCEP) in the lysis buffer, as they will directly react with the chloronitrobenzene warhead and quench the assay. Incubate the normalized proteomes (2 mg/mL) with a broad-spectrum probe like IA-alkyne (100 µM) for 1 hour at room temperature to tag all unengaged reactive cysteines[5].

-

-

CuAAC Click Chemistry: Perform the click reaction by adding a master mix of the isotopically labeled TEV-cleavable biotin-azide tag ("Light" for vehicle, "Heavy" for compound), CuSO 4 (1 mM), TBTA ligand (100 µM), and TCEP (1 mM, added only here to initiate the Cu(I) catalysis). React for 1 hour[6].

-

Enrichment & Proteolysis: Combine the Light and Heavy lysates in an exact 1:1 ratio to minimize downstream processing variance. Enrich the biotinylated proteins using streptavidin-agarose beads. Wash stringently (SDS, urea, PBS) and perform on-bead tryptic digestion to remove all unlabelled, non-cysteine-containing peptides[4].

-

TEV Cleavage: Incubate the beads with TEV protease overnight.

-

Expert Insight: TEV cleavage is critical because it releases the probe-modified peptides while leaving a standardized, predictable mass tag on the cysteine residue, vastly improving the signal-to-noise ratio during MS/MS fragmentation compared to eluting the entire biotin tag[4].

-

-

LC-MS/MS Analysis: Analyze the released peptide pairs via high-resolution liquid chromatography-tandem mass spectrometry to identify the specific protein and the exact site of modification[1].

Fig 2. Competitive isoTOP-ABPP workflow for target identification of covalent electrophiles.

Data Visualization & Interpretation

The success of competitive isoTOP-ABPP hinges on the accurate quantification of the Light-to-Heavy ( R ) ratio extracted from the MS1 chromatograms.

-

R≈1 : The cysteine was equally labeled by IA-alkyne in both samples, indicating the (chloro-nitro-phenoxymethyl)benzene compound did not bind.

-

R>4 : The test compound successfully outcompeted the IA-alkyne probe, indicating a high-affinity covalent interaction at that specific site[4].

Table 1: Representative Quantitative Data Matrix from Competitive isoTOP-ABPP

| Target Protein | Uniprot ID | Engaged Residue | Light:Heavy ( R ) Ratio | In Vitro IC 50 (µM) | Target Classification |

| ZAK Kinase | Q9NYL2 | Cys22 | 8.4 | 0.15 | Primary On-Target |

| ALDH6A1 | Q02252 | Cys301 | 5.2 | 1.20 | Secondary Target |

| CTSD | P07339 | Cys27 | 1.1 | >10.0 | Non-Target (Background) |

Orthogonal Validation Protocols

To ensure the trustworthiness of the chemoproteomic hits, the experimental pipeline must function as a self-validating system. While LC-MS/MS data provides high-throughput correlation, the following biochemical steps prove absolute causality.

Intact Protein Mass Spectrometry

The primary identified target protein must be recombinantly expressed and purified. The protein is incubated with the (chloro-nitro-phenoxymethyl)benzene derivative and analyzed via intact LC-MS. A successful validation will show a mass shift corresponding exactly to the molecular weight of the compound minus the mass of the expelled chloride ion ( −35.45 Da). This confirms a strict 1:1 binding stoichiometry and validates the SNAr mechanism[6].

Site-Directed Mutagenesis

To definitively prove that the compound engages the specific residue identified by isoTOP-ABPP, the target cysteine is mutated to an alanine (Cys → Ala). When the intact MS assay is repeated on the mutant protein, a complete ablation of the covalent mass shift must be observed. This confirms that the identified cysteine is the exclusive nucleophile responsible for the irreversible inhibition[1].

References

- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design.MDPI.

- Reactive-cysteine profiling for drug discovery.NIH PMC.

- Redefining Druggability Using Chemoproteomic Pl

- Investigating the Proteome Reactivity and Selectivity of Aryl Halides.Journal of the American Chemical Society.

- Targeted Covalent Modification Strategies for Drugging the Undruggable Targets.Chemical Reviews.

- Chemical Tools for Exploring Metabolite Interactions with Nuclear Receptors and Beyond.Rockefeller University.

Sources

- 1. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]

- 4. Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design | MDPI [mdpi.com]

- 5. escholarship.org [escholarship.org]

- 6. pubs.acs.org [pubs.acs.org]

In Silico Prediction of Protein Binding for C13H10ClNO3 (Niclosamide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth, technically-focused workflow for the in silico prediction of protein binding for the molecule C13H10ClNO3, commonly known as Niclosamide. As a repurposed anthelmintic drug with demonstrated anticancer, antiviral, and antibacterial properties, understanding its protein binding profile is critical for elucidating its polypharmacological mechanisms and guiding further drug development efforts.[1][2] This document moves beyond a simple recitation of methods to provide a strategic and validated approach to computational target identification and interaction analysis.

Foundational Understanding: The Multifaceted Nature of Niclosamide

Niclosamide is an FDA-approved drug historically used to treat tapeworm infections.[1][3] Its mechanism of action in that context involves the uncoupling of oxidative phosphorylation in the parasite.[4] However, recent research has unveiled a broader spectrum of activity, implicating Niclosamide in the modulation of multiple critical signaling pathways in human cells, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB.[2][5] This pleiotropic activity suggests that Niclosamide interacts with multiple protein targets, making it a prime candidate for comprehensive in silico binding analysis to rationalize its observed effects and predict new therapeutic applications.

Strategic Workflow for In Silico Protein Target Prediction and Binding Analysis

The following workflow is designed to systematically identify potential protein targets for Niclosamide and subsequently analyze the binding interactions with high-resolution computational techniques. This multi-step process ensures a progressively refined and validated prediction, moving from broad, ligand-based screening to specific, structure-based interaction modeling.

Caption: A multi-phase workflow for in silico protein binding prediction.

Phase 1: Ligand-Based Target Prediction

The initial step leverages the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets. Web-based tools that compare the 2D and 3D structure of a query molecule against a database of known ligands are invaluable for generating a preliminary, ranked list of potential protein targets.[6]

Protocol 3.1: Target Prediction using SwissTargetPrediction

Rationale: SwissTargetPrediction is a robust, freely accessible web server that predicts protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.[7][8] This approach is particularly useful when the direct targets of a molecule are not well-characterized.

Step-by-Step Methodology:

-

Input Molecule: Navigate to the SwissTargetPrediction web server.[9] Input the SMILES string for Niclosamide: c1cc(c(c(c1)Cl)[O-])C(=O)Nc2ccc(c(c2)Cl)O.

-

Select Organism: Choose "Homo sapiens" as the target organism.

-

Initiate Prediction: Click "Predict targets".

-

Analyze Results: The output will be a list of potential protein targets, ranked by a probability score. This score reflects the confidence of the prediction based on the similarity of Niclosamide to known ligands for each target.[6]

Data Presentation:

| Predicted Target Class | Representative Proteins | Probability | Known Association with Niclosamide |

| Kinases | STAT3, JAK1, JAK2, Src | High | Yes[10] |

| Enzymes | Carbonic Anhydrases | Moderate | Potential |

| G-protein coupled receptors | Various | Moderate | Potential |

| Ion Channels | TMEM16A | Moderate | Yes[11] |

Phase 2: Structure-Based Molecular Docking

Once a prioritized list of potential targets is generated, molecular docking is employed to predict the preferred binding orientation and affinity of Niclosamide to the three-dimensional structure of these proteins.[12] This structure-based approach provides the first glimpse into the specific molecular interactions that may govern binding.

Protocol 4.1: Molecular Docking with AutoDock Vina

Rationale: AutoDock Vina is a widely used, open-source molecular docking program known for its accuracy and computational efficiency.[13] It predicts the binding pose of a ligand in the binding site of a receptor and provides a scoring function to estimate the binding affinity.

Step-by-Step Methodology:

-

Protein Preparation:

-

Ligand Preparation:

-

Obtain the 3D structure of Niclosamide (e.g., from PubChem).

-

Use AutoDock Tools to set the torsional degrees of freedom in the ligand.

-

-

Grid Box Definition:

-